S₀–S₁ Electronic Origin Blue Shift: SM₂ (2:1) vs. SM (1:1) Complex
The SM₂ (2:1) cluster exhibits a strong blue-shifted spectral origin at 83.8 cm⁻¹ (isomer SM₂-I) relative to the bare styrene 0⁰₀ transition, compared to 63.5 cm⁻¹ for the SM (1:1) complex under identical one-color R2PI conditions [1]. This 32% increase in the blue-shift magnitude upon addition of the second methanol molecule demonstrates non-additive cooperativity in the π-hydrogen bonding interaction with the styrene chromophore [2].
| Evidence Dimension | S₁←S₀ electronic origin spectral shift (cluster origin relative to bare styrene 0⁰₀ at 34 758.79 cm⁻¹) |
|---|---|
| Target Compound Data | Blue shift of 83.8 cm⁻¹ (SM₂-I isomer); second isomer SM₂-II exhibits blue shift of 3.4 cm⁻¹ |
| Comparator Or Baseline | SM (1:1) complex: blue shift of 63.5 cm⁻¹; Benzene–(methanol)₂ (BM₂): blue shift of 80 cm⁻¹ |
| Quantified Difference | Δ = +20.3 cm⁻¹ (SM₂-I vs. SM), a 32% increase; SM₂-II is nearly unshifted (+3.4 cm⁻¹), representing a spectral contrast of ~60 cm⁻¹ between the two SM₂ isomers |
| Conditions | One-color R2PI via S₁←S₀ transition of styrene; supersonic jet expansion; mass channels m/z = SM, SM₂, SM₃ monitored |
Why This Matters
A 32% larger blue shift directly encodes a measurably stronger π-hydrogen bond network in the 2:1 complex, enabling spectroscopic differentiation of cluster size and isomer identity during procurement-driven quality verification or cluster-specific spectroscopic assays.
- [1] Mahmoud, H.; Germanenko, I. N.; Ibrahim, Y.; El-Shall, M. S. Resonant Two-Photon Ionization Spectroscopy of Styrene (Methanol)ₙ Clusters, n = 1−9. J. Phys. Chem. A 2003, 107 (31), 5920–5932. View Source
- [2] Mahmoud, H.; Germanenko, I. N.; Ibrahim, Y.; El-Shall, M. S. Spectroscopy and Structure of Styrene (Water)ₙ and Styrene (Methanol)ₙ Clusters, n = 1,2. Chem. Phys. Lett. 2002, 356 (1–2), 101–108. View Source
